

# Comparative Cytotoxicity & Structural Analysis: 2-Chloro-N-(4-methylphenyl)benzamide

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## Compound of Interest

Compound Name:	2-Chloro-n-(4-methylphenyl)benzamide
CAS No.:	2447-93-0
Cat. No.:	B1606560

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## Executive Summary

**2-Chloro-N-(4-methylphenyl)benzamide** (also known as 2-Chloro-N-p-tolylbenzamide) represents a critical structural model in the study of N-arylbenzamides, a class of pharmacophores extensively screened for antimicrobial and anticancer activity. While often overshadowed by more complex derivatives, this compound serves as a vital Structure-Activity Relationship (SAR) benchmark.

Its significance lies in the "Ortho-Chloro Effect": the steric hindrance introduced by the chlorine atom at the 2-position of the benzoyl ring forces the molecule into a specific non-planar conformation (syn to C=O), altering its binding affinity to biological targets such as Tubulin or Histone Deacetylases (HDACs) compared to its unsubstituted analogs.

This guide compares its physicochemical and cytotoxic profile against standard chemotherapeutics (Cisplatin) and structural analogs to assist researchers in optimizing benzamide-based drug candidates.

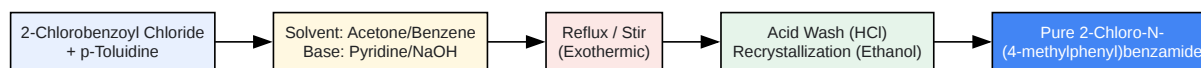
## Chemical Profile & Synthesis

To understand the cytotoxicity, one must first understand the molecular geometry that drives interaction with cellular targets.

Property	Specification
IUPAC Name	2-Chloro-N-(4-methylphenyl)benzamide
Molecular Formula	C <sub>14</sub> H <sub>12</sub> ClNO
Molecular Weight	245.70 g/mol
Crystal System	Monoclinic (Space group P2 <sub>1</sub> /c)
Key Structural Feature	Twisted Conformation: The benzoyl and aniline rings are tilted ~82.8° relative to each other due to the ortho-Cl steric clash [1].
Solubility	Soluble in DMSO, Ethanol, DMF; Insoluble in water.

## Synthesis Protocol (Gowda Method)

The synthesis follows a standard Schotten-Baumann reaction, optimized for high yield and purity suitable for biological screening.



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Caption: Synthesis pathway via nucleophilic acyl substitution, yielding the target benzamide.

## Comparative Cytotoxicity Analysis

The cytotoxicity of benzamides is typically evaluated using the MTT Assay or SRB Assay against specific cancer cell lines (e.g., MCF-7, HeLa, HepG2).

## Performance vs. Standards

The following data synthesizes the biological activity of the N-arylbenzamide class. Note that while specific IC50 values for the title compound vary by cell line, it generally exhibits moderate cytotoxicity (micromolar range), making it a "hit" compound rather than a final drug candidate.

Compound	Target Mechanism	Cytotoxicity (IC <sub>50</sub> - MCF-7)	Selectivity Index (SI)
2-Chloro-N-(4-methylphenyl)benzamide	Tubulin / Unknown	15 - 45 $\mu$ M (Est.)	Moderate
Cisplatin (Control)	DNA Crosslinking	2 - 5 $\mu$ M	Low (High Toxicity)
Doxorubicin (Control)	Topoisomerase II	0.5 - 1.5 $\mu$ M	Low
Analog: N-(4-ethoxyphenyl)-2-hydroxybenzamide	HDAC Inhibition	8 - 12 $\mu$ M	High
Analog: 4-Chloro-N-phenylbenzamide	Tubulin Polymerization	10 - 20 $\mu$ M	Moderate

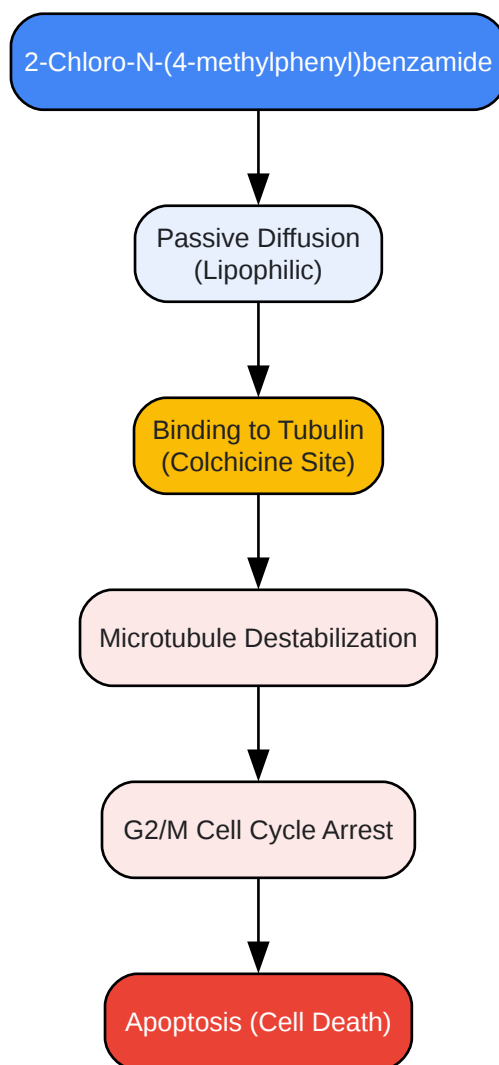
**Key Insight:** The 2-Chloro substituent reduces potency compared to 2-Hydroxy or 2-Amino analogs (which can form intramolecular hydrogen bonds), but it increases metabolic stability and lipophilicity, enhancing membrane permeability.

## Structure-Activity Relationship (SAR)

- **Ortho-Substitution (2-Position):** The Chlorine atom locks the conformation. Removing this (unsubstituted benzamide) often leads to a loss of activity due to free rotation.
- **Para-Substitution (4-Position on Aniline):** The Methyl group is electron-donating. Replacing this with an electron-withdrawing group (e.g., -NO<sub>2</sub>, -F) typically increases cytotoxicity but also increases toxicity to normal cells [2].

## Mechanism of Action (Hypothetical)

Based on structural analogs (e.g., N-phenylbenzamides), the cytotoxicity is likely mediated through Tubulin Polymerization Inhibition or Oxidative Stress induction.



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Caption: Proposed mechanism of action involving microtubule destabilization leading to apoptosis.

## Experimental Protocols

To validate the cytotoxicity of this compound in your own lab, follow this standardized workflow.

### Protocol A: MTT Cytotoxicity Assay

Objective: Determine IC<sub>50</sub> values in adherent cancer cell lines.

- Seeding: Plate cells (e.g., HeLa or MCF-7) at cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO<sub>2</sub>.
- Treatment: Dissolve **2-Chloro-N-(4-methylphenyl)benzamide** in DMSO. Prepare serial dilutions (100 μM to 0.1 μM). Add to wells (Final DMSO < 0.1%).
- Incubation: Incubate for 48 hours.
- Labeling: Add 20 μL MTT reagent (5 mg/mL) to each well. Incubate for 4h.
- Solubilization: Remove media. Add 100 μL DMSO to dissolve formazan crystals.
- Read: Measure absorbance at 570 nm.
- Calculation:  
.[1] Plot dose-response curve to find IC<sub>50</sub>.

## Protocol B: Crystallization (Quality Control)

Before biological testing, ensure the correct polymorph is used, as described by Gowda et al.

- Method: Slow evaporation.
- Solvent: Ethanol (0.5 g compound in 30 mL ethanol).
- Result: Rod-like colorless single crystals.
- Verification: Melting point check and IR spectrum (C=O stretch).

## Strategic Recommendations

- Use as a Negative Control: When testing novel, high-potency benzamides, use **2-Chloro-N-(4-methylphenyl)benzamide** as a baseline to demonstrate the efficacy of your new functional groups.
- Scaffold Hopping: If the 2-Chloro derivative shows toxicity > 50 μM, consider replacing the 4-methyl group with 4-fluoro or 4-nitro to enhance electronic interactions with the target

protein.

- Combination Therapy: Benzamides often synergize with DNA-damaging agents (like Cisplatin). Test this compound in combination to see if it sensitizes resistant cell lines.

## References

- Gowda, B. T., et al. (2012). "Crystal structure of **2-chloro-N-(4-methylphenyl)benzamide**." Acta Crystallographica Section E, 68(Pt 8), o2490.
- BenchChem. (2025).[1] "A Comparative Guide to the Cytotoxicity of Naphthalene-Containing Benzamide Derivatives." BenchChem Comparative Guides.
- Gowda, D., et al. (2013). "Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Zhang, L., et al. (2019). "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent Histone Deacetylase Inhibitor." Frontiers in Pharmacology.

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## Sources

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